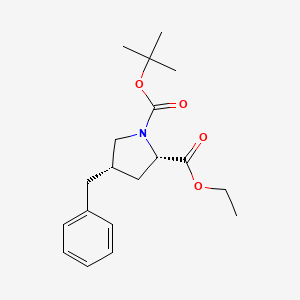

(2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S,4S)-4-benzylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-5-23-17(21)16-12-15(11-14-9-7-6-8-10-14)13-20(16)18(22)24-19(2,3)4/h6-10,15-16H,5,11-13H2,1-4H3/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCWKVZFUSQDJR-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is often constructed via a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of Substituents: The tert-butyl, ethyl, and benzyl groups are introduced through various alkylation reactions. These reactions may involve the use of alkyl halides or other suitable reagents under basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its biological properties, particularly its potential therapeutic roles. Research indicates that pyrrolidine derivatives can exhibit various biological activities, including:

- Antidiabetic Activity: The inhibition of dipeptidyl peptidase-IV (DPP-IV) has been linked to compounds similar to (2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate. This inhibition may enhance insulin secretion and improve glycemic control in type 2 diabetes patients.

- Neuroprotective Effects: Some studies have suggested that pyrrolidine derivatives may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Organic Synthesis

The unique structure of this compound makes it valuable as an intermediate in various synthetic pathways. Its reactivity allows for the formation of diverse compounds through:

- Multi-step Reactions: The compound can undergo various transformations to yield other biologically active molecules or complex organic compounds.

Biochemical Studies

Research on the interactions of this compound with biological targets is critical for understanding its mechanism of action. Studies have focused on:

- Binding Affinity Studies: Investigating how this compound interacts with specific enzymes or receptors can provide insights into its potential therapeutic applications.

Case Studies

Several studies have highlighted the applications of this compound:

-

DPP-IV Inhibition Study:

- A study demonstrated that derivatives similar to the compound showed significant inhibition of DPP-IV activity in vitro, suggesting potential use in diabetes management.

-

Neuroprotective Research:

- Research exploring the neuroprotective effects indicated that certain pyrrolidine derivatives could protect neuronal cells from oxidative stress and apoptosis.

-

Synthetic Pathway Development:

- A comprehensive synthesis route was developed for producing this compound as an intermediate for synthesizing more complex molecules used in pharmaceutical applications.

Mechanism of Action

The mechanism of action of (2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrrolidine derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparison of (2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate with Analogues

Key Findings:

Substituent Effects on Reactivity and Applications: Benzyl (Target Compound): Provides steric hindrance and aromatic stability, making it useful in reactions requiring bulky protecting groups or intermediates for hydrogenation to introduce hydroxyl groups . Azido (): Enables Huisgen cycloaddition for bioconjugation, a cornerstone of click chemistry applications . Chloro (): Acts as a leaving group in SN2 reactions, facilitating substitutions to introduce hydroxyl or amine groups . Benzoyloxy (): Participates in hydrolysis or transesterification, serving as a transient protecting group in multi-step syntheses . Cyano (): Reacts with nucleophiles or undergoes reduction to amines, enhancing versatility in medicinal chemistry .

Ester Group Influence :

- Ethyl esters (Target and ) offer slower hydrolysis rates than methyl esters (–7), improving stability in acidic or aqueous conditions .

- tert-Butyl esters (common across all compounds) provide robust protection for amines, resisting premature deprotection during synthetic steps .

Stereochemical Considerations :

- The (2S,4S) configuration in the target compound and analogues ensures enantioselectivity in asymmetric catalysis, critical for producing chiral drugs .

Safety and Handling :

- Compounds like the chloro derivative () carry hazards (H302: toxic if swallowed; H317: skin sensitization), necessitating gloves and ventilation .

Biological Activity

(2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate is a chiral compound belonging to the pyrrolidine class, characterized by its unique structural features, including a tert-butyl group at the nitrogen atom and a benzyl substituent at the 4-position. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Research indicates that this compound exhibits various biological activities primarily through interactions with specific biological targets. The presence of two carboxylate groups enhances its reactivity and potential for binding to enzymes and receptors.

Therapeutic Applications

The compound has been explored for its potential in several therapeutic areas:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar derivatives have demonstrated DPP-IV inhibitory activity, which is significant in the management of type 2 diabetes by enhancing insulin secretion and improving glycemic control.

- Antimicrobial Properties : Some studies suggest that pyrrolidine derivatives exhibit antimicrobial activity against various pathogens, although specific data on this compound's efficacy is limited.

Study on DPP-IV Inhibition

In a study focusing on related pyrrolidine derivatives, it was found that compounds with similar structural motifs could inhibit DPP-IV with varying degrees of potency. For instance:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| (2S,4S)-1-tert-Butyl 2-ethyl 4-cyano-pyrrolidine | 5.0 | Effective DPP-IV inhibitor |

| (2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine | TBD | Potential for further study |

This suggests that (2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine may also exhibit similar inhibitory effects pending further investigation.

Antimicrobial Activity

While specific studies directly involving (2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine are scarce, related compounds have shown significant antimicrobial activity. For example:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Lunatin 1 | 5.95 | Gram-positive bacteria |

| Lunatin 2 | 1.37 | Yersinia enterocolitica |

These findings highlight the potential for further exploration into the antimicrobial properties of pyrrolidine derivatives like (2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine .

Q & A

Q. What are the common synthetic routes for preparing (2S,4S)-1-tert-Butyl 2-ethyl 4-benzylpyrrolidine-1,2-dicarboxylate?

The synthesis typically involves multi-step reactions starting from Boc-protected pyrrolidine derivatives. For example:

- Step 1 : Use Boc-protected (2S,4S)-4-hydroxyproline as a starting material.

- Step 2 : Esterification with ethyl chloroformate under basic conditions to introduce the ethyl ester group.

- Step 3 : Benzylation via alkylation using benzyl bromide in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (-78°C) to retain stereochemical integrity .

- Step 4 : Final purification via silica gel chromatography using gradients of ethyl acetate/hexane .

Key reagents: Boc-protected precursors, LiHMDS, benzyl halides.

Q. What spectroscopic and crystallographic methods are effective for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry. For example, the tert-butyl group appears as a singlet at ~1.4 ppm, while the benzyl protons show aromatic resonances at 7.2–7.4 ppm. 19F NMR is critical if fluorinated analogs are synthesized .

- X-ray Crystallography : Resolves absolute configuration. Use SHELX programs (e.g., SHELXL) for structure refinement. Crystallization via slow evaporation in solvents like dichloromethane/hexane yields diffraction-quality crystals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How do the tert-butyl and ethyl ester groups influence the compound’s reactivity?

- The tert-butyl group acts as a steric shield, protecting the pyrrolidine nitrogen from nucleophilic attack during subsequent reactions. It also enhances solubility in non-polar solvents .

- The ethyl ester provides a balance between stability and reactivity, enabling selective deprotection under mild acidic or basic conditions for further functionalization .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during the alkylation step to introduce the benzyl group?

- Temperature Control : Conduct reactions at -78°C to minimize epimerization. For example, using LiHMDS as a base in THF at low temperatures ensures high stereochemical fidelity .

- Solvent Choice : Polar aprotic solvents (e.g., THF) stabilize enolate intermediates, favoring trans-alkylation.

- Monitoring : Use chiral HPLC or 19F NMR (for fluorinated analogs) to track diastereomeric excess. Adjust equivalents of benzyl bromide to reduce byproducts .

Q. What strategies resolve contradictions in stereochemical assignments between NMR and crystallographic data?

- Crystallographic Refinement : Use SHELXL to refine X-ray data, focusing on Flack parameter analysis to confirm absolute configuration .

- NMR Coupling Constants : Compare experimental 3JHH values with DFT-calculated values (e.g., using Gaussian09) to validate vicinal coupling in the pyrrolidine ring .

- Case Study : In (2S,4R)-4-hydroxyproline derivatives, torsional angles from X-ray data correlated with hyperconjugative interactions observed via NMR, resolving ambiguities .

Q. How can computational methods complement experimental data in analyzing reaction intermediates?

- DFT Calculations : Model transition states to predict regioselectivity during alkylation. For example, B3LYP/6-31G(d) level calculations explain preferential axial vs. equatorial benzylation .

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) to guide functional group modifications. Docking into protease active sites can rationalize inhibitory activity .

Q. What experimental precautions mitigate epimerization during synthesis?

- Low-Temperature Conditions : Maintain reactions below -50°C during deprotonation steps to prevent racemization .

- Inert Atmosphere : Use N2 or Ar to exclude moisture and CO2, which can hydrolyze esters or promote side reactions .

- Mild Deprotection : Avoid strong acids (e.g., TFA) for Boc removal; opt for HCl/dioxane to preserve stereochemistry .

Key Challenges and Methodological Insights

- Low Yields in Fluorination : Use DAST (diethylaminosulfur trifluoride) for efficient C-F bond formation, but monitor for side reactions via 19F NMR .

- Crystallization Difficulties : Add anti-solvents (e.g., hexane) gradually to induce nucleation. Twinned crystals may require SHELXD for structure solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.